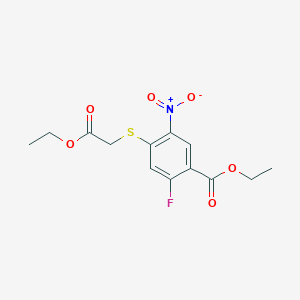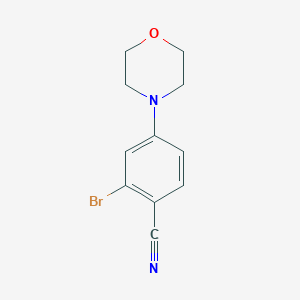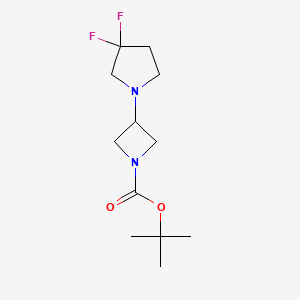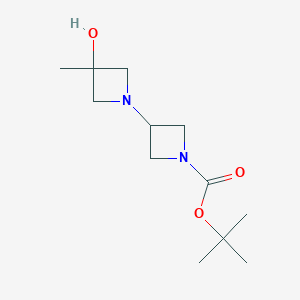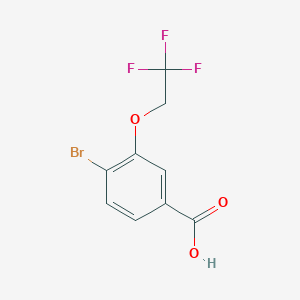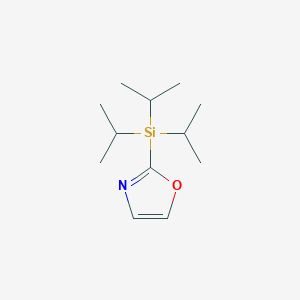![molecular formula C12H9F3N2 B1398074 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 600133-35-5](/img/structure/B1398074.png)
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
概要
説明
Synthesis Analysis
The synthesis and application of trifluoromethylpyridines, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, have been extensively studied in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals, including “6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, is becoming an increasingly important research topic .科学的研究の応用
Medicine: Pharmacological Significance
The trifluoromethyl group in compounds like 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine has been associated with a variety of pharmacological activities. This compound could potentially be used in the development of new therapeutic drugs due to its structural significance. The presence of both a pyridine and a trifluoromethyl group may influence the biological activity, making it a valuable candidate for drug design and discovery .
Agriculture: Crop Protection
In the agricultural sector, derivatives of trifluoromethylpyridine, which include the core structure of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, are utilized for crop protection. These compounds serve as intermediates in the synthesis of pesticides that protect crops from pests, owing to their unique physicochemical properties .
Material Science: Advanced Material Development
The unique properties of fluorine atoms in compounds like 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine make them suitable for the development of advanced materials. These materials can have applications in various industries, including electronics, where they may contribute to the creation of novel polymers or coatings with specific desired properties .
Electronics: Electronic Material Synthesis
In the field of electronics, the trifluoromethyl group-containing compounds are important for the synthesis of materials that have specific electronic properties. These materials can be used in the manufacturing of semiconductors, batteries, and other electronic components .
Catalysis: Catalyst Design
The structural motif of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine can be integral in catalyst design. Its potential to act as a ligand in catalytic systems could lead to the development of more efficient and selective catalysts for chemical reactions, which is crucial in industrial processes .
Environmental Science: Environmental Monitoring
Compounds with the trifluoromethyl group, such as 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, can be used in environmental monitoring. They may be involved in the detection and analysis of pollutants, contributing to environmental protection efforts .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, the compound’s structure could be utilized in the development of analytical methods for the detection and quantification of various substances. Its unique chemical properties might allow for high sensitivity and specificity in assays .
Biochemistry: Molecular Probing
Finally, in biochemistry, 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine could be used as a molecular probe. Its structure may interact specifically with certain biological molecules, which can be useful in studying biochemical pathways and processes .
作用機序
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes
Mode of Action
It’s worth noting that trifluoromethyl groups in other compounds have been found to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols . This suggests that the trifluoromethyl group in 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
The compound’s trifluoromethyl group might induce changes at the molecular level, potentially affecting cell signaling, enzyme activity, or receptor binding .
特性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(16)7-17-11/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHRVLAAKDFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


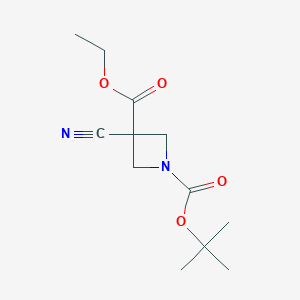
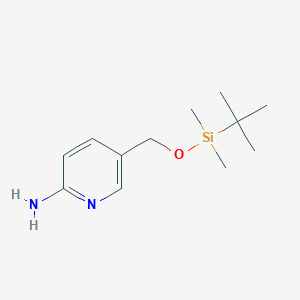
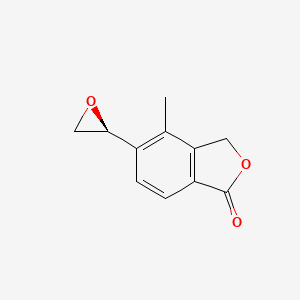
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
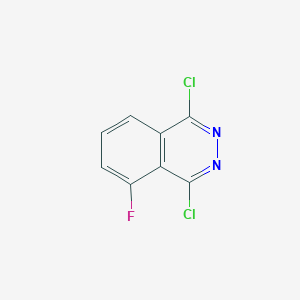
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
